molecular formula C9H10F3NS B14854220 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine

2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine

Cat. No.: B14854220
M. Wt: 221.24 g/mol
InChI Key: LGAITTJTPTXJJS-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine is a heterocyclic compound that features a seven-membered azepine ring fused with a thiophene ring and a trifluoromethyl group

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of nucleophiles or electrophiles under specific conditions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogues depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azepine derivatives such as:

Uniqueness

2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in medicinal chemistry and materials science, where such properties can significantly influence the behavior and efficacy of the resulting molecules .

Properties

Molecular Formula

C9H10F3NS

Molecular Weight

221.24 g/mol

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine

InChI

InChI=1S/C9H10F3NS/c10-9(11,12)8-5-6-1-3-13-4-2-7(6)14-8/h5,13H,1-4H2

InChI Key

LGAITTJTPTXJJS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC2=C1C=C(S2)C(F)(F)F

Origin of Product

United States

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